1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Overview
Description
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a synthetic chemical compound known for its unique structure and properties. It is a derivative of [2.2]paracyclophane, where eight hydrogen atoms are replaced by fluorine atoms. This compound is notable for its high thermal stability, chemical resistance, and unique electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane typically involves the fluorination of [2.2]paracyclophane. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial production methods may involve a continuous flow reactor to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions. Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with other aromatic compounds to form complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while cross-coupling reactions can produce extended aromatic systems .
Scientific Research Applications
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Biology: The compound’s unique properties make it useful in the development of bio-compatible materials and drug delivery systems.
Medicine: It is explored for its potential in imaging and diagnostic applications due to its electronic properties.
Mechanism of Action
The mechanism by which 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane exerts its effects is primarily related to its electronic properties. The fluorine atoms significantly alter the electron distribution within the molecule, enhancing its stability and reactivity. This compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is unique compared to other fluorinated aromatic compounds due to its specific structure and high degree of fluorination. Similar compounds include:
1,1,2,2,3,3,4,4-Octafluorocyclobutane: Another highly fluorinated compound with different structural properties.
1,1,2,2-Tetrafluoroethane: A less fluorinated compound with distinct chemical behavior.
Perfluorodecalin: A fully fluorinated compound used in different applications due to its unique properties.
The uniqueness of this compound lies in its combination of high thermal stability, chemical resistance, and electronic properties, making it suitable for specialized applications .
Properties
IUPAC Name |
2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F8/c17-13(18)9-1-2-10(4-3-9)14(19,20)16(23,24)12-7-5-11(6-8-12)15(13,21)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKIWSAAWFKXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187095 | |
Record name | Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3345-29-7 | |
Record name | Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.2â?´,â?·]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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